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Compound of Interest

Compound Name: 2-(3-Methoxyphenoxy)ethanamine

Cat. No.: B136468

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermochemical properties of 2-(3-
Methoxyphenoxy)ethanamine. A comprehensive search of available scientific literature and
chemical databases indicates a notable absence of experimentally determined or
computationally predicted thermochemical data for this specific compound. This guide
summarizes the available physical property information and provides detailed experimental and
computational protocols for the determination of key thermochemical parameters such as
enthalpy of formation, standard entropy, and heat capacity.

Available Physical and Chemical Properties

While specific thermochemical data for 2-(3-Methoxyphenoxy)ethanamine is not readily
available, some basic physical and chemical identifiers have been compiled from various
sources. It is important to note that for some properties, data for the structurally similar
compound 2-(3-Methoxyphenyl)ethylamine is provided for reference and should be treated with
caution as a direct substitute.
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Value for 2-(3-
Value for 2-(3-

Methoxyphenyl)eth
Property Methoxyphenoxy)e . Source
. ylamine (for
thanamine
reference)
CAS Number 6487-86-1 2039-67-0 [1].[2]
Molecular Formula CoH13NO:2 CoH13NO [1],[2]

o Clear, colorless to
Appearance Powder or liquid o [11.[2]
pale yellow liquid

Boiling Point Not available 119°C / 0.8kPa [2]
Density Not available 1.04 g/cm3 [2]
Purity >97% >98.0% (GC) [11,[2]

Experimental Determination of Thermochemical
Properties

The following sections detail standard experimental protocols for the determination of key
thermochemical properties of organic compounds like 2-(3-Methoxyphenoxy)ethanamine.

2.1. Standard Enthalpy of Formation (AfH°) via Bomb Calorimetry

The standard enthalpy of formation can be determined by measuring the enthalpy of
combustion using a bomb calorimeter.

Experimental Protocol:

o Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of high-purity 2-(3-
Methoxyphenoxy)ethanamine is placed in a crucible within the bomb calorimeter. A known
length of ignition wire is placed in contact with the sample.

o Bomb Assembly: The crucible is placed inside the stainless steel "bomb," which is then
sealed. The bomb is purged of air and pressurized with a high-purity oxygen (typically to 30
atm).
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Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter's
insulated bucket. The temperature of the water is monitored with a high-precision
thermometer.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the ignition wire. The temperature of the water is recorded at regular intervals before, during,
and after combustion until a stable final temperature is reached.

Analysis of Products: After combustion, the bomb is depressurized, and the gaseous and
liquid contents are analyzed to ensure complete combustion and to quantify any side
products (e.g., nitric acid formed from the nitrogen in the amine).

Calculation: The heat of combustion is calculated from the temperature change of the
calorimeter system, taking into account the heat capacity of the calorimeter (determined by
combusting a standard substance like benzoic acid) and corrections for the ignition energy
and formation of side products. The standard enthalpy of formation is then calculated from
the enthalpy of combustion using Hess's law.
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Experimental workflow for bomb calorimetry.
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Computational Prediction of Thermochemical
Properties

In the absence of experimental data, high-level quantum chemical calculations provide a
reliable means of predicting thermochemical properties.

3.1. Computational Protocol using Gaussian-4 (G4) Theory

Gaussian-4 (G4) theory is a composite computational method known for its high accuracy in
predicting thermochemical data.

Computational Protocol:

Molecule Building and Initial Optimization: The 3D structure of 2-(3-
Methoxyphenoxy)ethanamine is built using a molecular editor. An initial geometry
optimization and frequency calculation are performed at a lower level of theory (e.g.,
B3LYP/6-31G(d)).

Conformational Search: A systematic conformational search is performed to locate the
lowest energy conformer on the potential energy surface. This is crucial for flexible
molecules like the target compound.

High-Level Single-Point Energy Calculations: A series of single-point energy calculations are
performed on the optimized geometry using progressively higher levels of theory and larger
basis sets, as prescribed by the G4 protocol. These include calculations at the MP4 and
CCSD(T) levels of theory.

Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections: The vibrational frequencies
calculated at the B3LYP level are scaled by an empirical factor and used to compute the
zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

Calculation of Atomization Energy: The total G4 energy of the molecule is used to calculate
the atomization energy by subtracting the G4 energies of the constituent atoms.

Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K is
calculated from the atomization energy and the known experimental enthalpies of formation
of the constituent atoms in their standard states.
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o Calculation of Heat Capacity and Entropy: The vibrational, translational, and rotational
contributions to the heat capacity and entropy are calculated from the optimized geometry
and vibrational frequencies using standard statistical mechanics formulae.
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Computational workflow for thermochemical prediction.
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Conclusion

While there is a clear gap in the existing literature regarding the thermochemical properties of
2-(3-Methoxyphenoxy)ethanamine, this guide provides the necessary framework for
researchers to obtain this critical data. The detailed experimental and computational protocols
outlined herein serve as a starting point for the rigorous characterization of this compound,
which is essential for its potential applications in drug development and other scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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